molecular formula C22H28N4O3 B2734651 4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide CAS No. 1170539-21-5

4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide

Cat. No.: B2734651
CAS No.: 1170539-21-5
M. Wt: 396.491
InChI Key: XYQWYOPFYJKGPH-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)benzamide is a chemical compound with the molecular formula C22H28N4O3 and a molecular weight of 396.491. It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .

Scientific Research Applications

  • NK2 Receptor Antagonist : The compound SR 48968, which includes a similar structure, acts as a non-peptidic antagonist of the NK2 receptor. This suggests potential applications in identifying residues at the antagonist binding site of the NK2 receptor (Kersey et al., 1996).

  • Synthesis of N-acetylneuraminic Acid : Related compounds have been used in the synthesis of N-acetylneuraminic acid and its derivatives. This indicates potential applications in the synthesis of biologically significant molecules (Baumberger & Vasella, 1986).

  • Antiparasitic Applications : Derivatives of similar compounds have shown anti-coccidial activity, particularly against parasites that affect poultry. This suggests potential applications in veterinary medicine (Rogers et al., 1964).

  • OLED Component : A related 4-acetamido-substituted compound was investigated as a component for light-emitting diodes (LEDs). This indicates potential applications in the field of optoelectronics (Morgado et al., 1998).

  • Antimicrobial Activity : A benzoxazole derivative with a similar structure exhibited broad-spectrum antimicrobial activity against various bacteria and yeasts. This suggests potential applications in developing new antimicrobial agents (Mary et al., 2017).

  • Antiprion Agents : Benzamide derivatives with structural similarities have been evaluated as potential therapeutic agents against prion diseases (Fiorino et al., 2012).

  • Synthesis of α-Ketoamide Derivatives : The compound has been used in the synthesis of α-ketoamide derivatives, suggesting potential applications in medicinal chemistry (El‐Faham et al., 2013).

Properties

IUPAC Name

4-acetamido-N-[2-[(4-tert-butylphenyl)carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-15(27)25-18-9-5-16(6-10-18)20(28)23-13-14-24-21(29)26-19-11-7-17(8-12-19)22(2,3)4/h5-12H,13-14H2,1-4H3,(H,23,28)(H,25,27)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQWYOPFYJKGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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